2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-(4-sulfamoylbenzyl)acetamide
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Overview
Description
2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-(4-sulfamoylbenzyl)acetamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline moiety, a hydroxyl group, and a sulfamoylbenzyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-(4-sulfamoylbenzyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions using oxidizing agents such as oxone.
Attachment of the Sulfamoylbenzyl Group: The sulfamoylbenzyl group can be attached through nucleophilic substitution reactions, where the benzyl group is introduced using benzyl halides and the sulfamoyl group is introduced using sulfonamide derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-(4-sulfamoylbenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: The sulfamoylbenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Oxone, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Benzyl halides, sulfonamide derivatives.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydroquinoline derivatives.
Substitution Products: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-(4-sulfamoylbenzyl)acetamide involves its interaction with specific molecular targets. The hydroxyl group and quinoline core can interact with enzymes and receptors, potentially inhibiting their activity. The sulfamoylbenzyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-hydroxyquinoline: A simpler quinoline derivative with similar hydroxyl functionality.
4-hydroxyquinoline: Another hydroxylated quinoline with different substitution patterns.
N-(4-sulfamoylbenzyl)acetamide: A compound with a similar sulfamoylbenzyl group but lacking the quinoline core.
Uniqueness
2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-(4-sulfamoylbenzyl)acetamide is unique due to its combination of a quinoline core, hydroxyl group, and sulfamoylbenzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H19N3O5S |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]-N-[(4-sulfamoylphenyl)methyl]acetamide |
InChI |
InChI=1S/C18H19N3O5S/c19-27(24,25)15-6-1-12(2-7-15)10-20-18(23)11-26-14-5-3-13-4-8-17(22)21-16(13)9-14/h1-3,5-7,9H,4,8,10-11H2,(H,20,23)(H,21,22)(H2,19,24,25) |
InChI Key |
QTYGJNHEFPZXGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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